molecular formula C15H23ClN2O B13729077 rac,trans-Milnacipran Hydrochloride

rac,trans-Milnacipran Hydrochloride

Cat. No.: B13729077
M. Wt: 282.81 g/mol
InChI Key: XNCDYJFPRPDERF-SWYZXDRTSA-N
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Description

rac,trans-Milnacipran Hydrochloride is a dual serotonin and norepinephrine reuptake inhibitor. It is commonly used in the treatment of fibromyalgia and major depressive disorder. The compound exists as a racemic blend, with the chemical designation (±)-[1R(S), 2S®]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide hydrochloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac,trans-Milnacipran Hydrochloride can be efficiently achieved via reductive amination of aldehyde. This method involves the use of water-soluble reagents to produce a high yield of primary amine as the major product. The process reduces the number of steps and minimizes the formation of by-products .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves large-scale reductive amination processes. These methods are optimized to ensure high purity and yield, while also being cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

rac,trans-Milnacipran Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

rac,trans-Milnacipran Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

rac,trans-Milnacipran Hydrochloride exerts its effects by inhibiting the reuptake of serotonin and norepinephrine. This dual inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. The compound has a relatively balanced reuptake inhibition of both serotonin and norepinephrine, with a slight preference for norepinephrine. This mechanism is particularly effective in mitigating pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Comparison with Similar Compounds

Similar Compounds

    Levomilnacipran: A levorotatory enantiomer of milnacipran with similar reuptake inhibition properties.

    Duloxetine: Another serotonin and norepinephrine reuptake inhibitor used in the treatment of depression and anxiety.

    Venlafaxine: A compound with similar dual reuptake inhibition but with different pharmacokinetic properties.

Uniqueness

rac,trans-Milnacipran Hydrochloride is unique due to its balanced inhibition of both serotonin and norepinephrine reuptake, which is not commonly observed in other similar compounds. This balanced inhibition makes it particularly effective in treating conditions like fibromyalgia, where both neurotransmitters play a crucial role .

Properties

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

(1S,2S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15-;/m1./s1

InChI Key

XNCDYJFPRPDERF-SWYZXDRTSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@]1(C[C@@H]1CN)C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Origin of Product

United States

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